molecular formula C15H16ClN3OS B258500 N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B258500
M. Wt: 321.8 g/mol
InChI Key: GPYQJLFNQVOEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide, also known as compound X, is a synthetic molecule that has been developed for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is currently being studied. In

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide X is not fully understood, but it is believed to involve the inhibition of enzymes involved in the breakdown of neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on neuronal activity.
Biochemical and physiological effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, it has also been shown to have antioxidant properties. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide X in lab experiments is its specificity for certain enzymes, which allows for more targeted studies. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges in certain experimental settings.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide X. One area of interest is its potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Further studies are needed to determine its efficacy and safety in these applications. Additionally, its antioxidant properties make it a potential candidate for the treatment of oxidative stress-related diseases, and further studies are needed to explore this potential application. Finally, the development of more efficient synthesis methods and modifications to the N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide may lead to improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide X involves several steps, starting with the reaction of 5-chloro-2-methylphenylamine with 2-chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with potassium thioacetate to form N-(5-chloro-2-methylphenyl)-2-(thioacetamido)acetamide. Finally, the desired N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide X is obtained through the reaction of N-(5-chloro-2-methylphenyl)-2-(thioacetamido)acetamide with 4,6-dimethylpyrimidine-2-thiol.

Scientific Research Applications

Compound X has potential applications in scientific research, particularly in the study of biological systems. It has been shown to have inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This makes N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide X a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Molecular Formula

C15H16ClN3OS

Molecular Weight

321.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H16ClN3OS/c1-9-4-5-12(16)7-13(9)19-14(20)8-21-15-17-10(2)6-11(3)18-15/h4-7H,8H2,1-3H3,(H,19,20)

InChI Key

GPYQJLFNQVOEIA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=CC(=N2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=CC(=N2)C)C

Origin of Product

United States

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